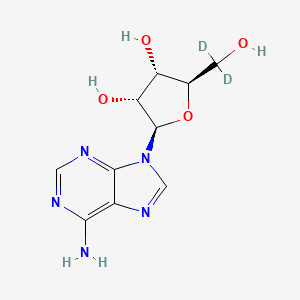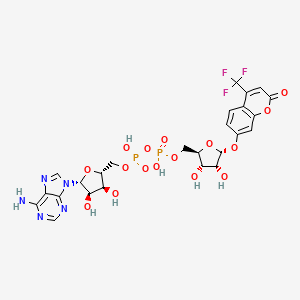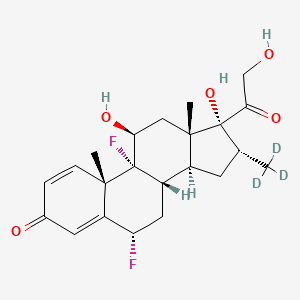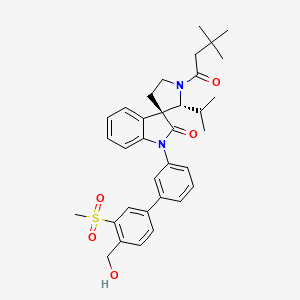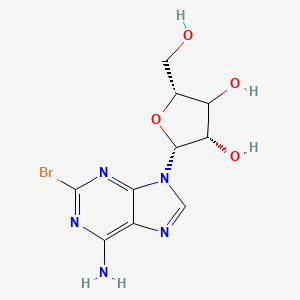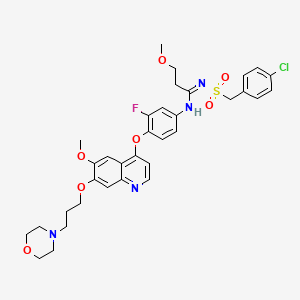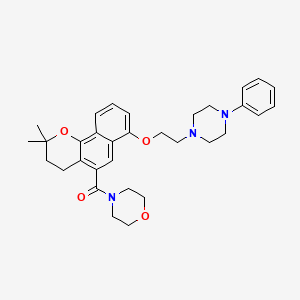
AcrB-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AcrB-IN-1 is a potent inhibitor of the AcrB protein, which is a component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. This efflux pump is responsible for expelling a wide range of toxic substances, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance. This compound has been studied for its potential to reverse bacterial multidrug resistance by inhibiting the function of the AcrB protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AcrB-IN-1 involves the preparation of benzochromene derivatives. One of the reported methods includes the use of specific reagents and conditions to achieve the desired compound. For instance, the synthesis may involve the use of benzoic acid derivatives, chromene derivatives, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
AcrB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
AcrB-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
AcrB-IN-1 exerts its effects by binding to the AcrB protein, thereby inhibiting its function. The AcrB protein is part of the AcrAB-TolC efflux pump, which expels toxic substances out of the bacterial cell. By inhibiting AcrB, this compound prevents the efflux of antibiotics and other toxic compounds, leading to an accumulation of these substances inside the bacterial cell. This accumulation enhances the efficacy of antibiotics and helps in overcoming bacterial resistance .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to AcrB-IN-1 include:
Pyranopyridines (MBX series): These are potent inhibitors of the AcrB protein and have shown significant activity in reversing bacterial resistance.
Pyridylpiperazine (BDM88855): This compound also inhibits the AcrB protein but has a different mode of action compared to this compound.
Uniqueness of this compound
This compound is unique in its ability to effectively inhibit the AcrB protein without disrupting the bacterial inner membrane. This selective inhibition makes it a promising candidate for combination therapies with existing antibiotics to combat multidrug-resistant bacterial infections .
Properties
Molecular Formula |
C32H39N3O4 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
[2,2-dimethyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C32H39N3O4/c1-32(2)12-11-26-28(31(36)35-18-20-37-21-19-35)23-27-25(30(26)39-32)9-6-10-29(27)38-22-17-33-13-15-34(16-14-33)24-7-4-3-5-8-24/h3-10,23H,11-22H2,1-2H3 |
InChI Key |
XXCDSWYDXQITBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCN4CCN(CC4)C5=CC=CC=C5)C(=O)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
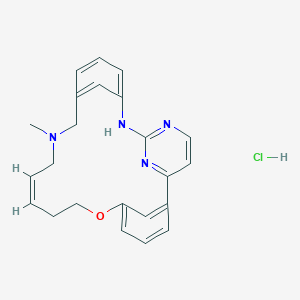
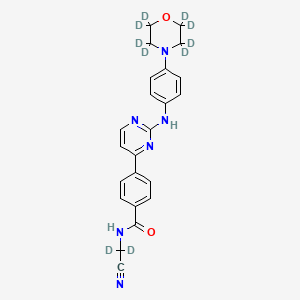
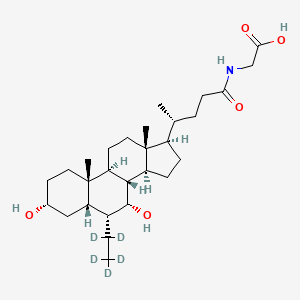

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)
